molecular formula C11H10N2O3 B14616756 2,3-Dimethyl-6-quinoxalinecarbaldehyde 1,4-dioxide CAS No. 57948-14-8

2,3-Dimethyl-6-quinoxalinecarbaldehyde 1,4-dioxide

Cat. No.: B14616756
CAS No.: 57948-14-8
M. Wt: 218.21 g/mol
InChI Key: FVMYANIYKLKNMW-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-quinoxalinecarbaldehyde 1,4-dioxide is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of two methyl groups at positions 2 and 3, a carbaldehyde group at position 6, and a 1,4-dioxide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-6-quinoxalinecarbaldehyde 1,4-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of o-phenylenediamine with a suitable diketone, followed by oxidation to introduce the 1,4-dioxide functionality. The reaction conditions often include the use of strong oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the subsequent oxidation. The process parameters are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-quinoxalinecarbaldehyde 1,4-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the 1,4-dioxide moiety to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

2,3-Dimethyl-6-quinoxalinecarbaldehyde 1,4-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-quinoxalinecarbaldehyde 1,4-dioxide involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylquinoxaline: Lacks the carbaldehyde and 1,4-dioxide functionalities.

    6-Methylquinoxaline 1,4-dioxide: Has a single methyl group and a 1,4-dioxide moiety.

    2-Quinoxalinecarbaldehyde: Contains a carbaldehyde group but lacks the 1,4-dioxide functionality.

Uniqueness

2,3-Dimethyl-6-quinoxalinecarbaldehyde 1,4-dioxide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

57948-14-8

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2,3-dimethyl-4-oxido-1-oxoquinoxalin-1-ium-6-carbaldehyde

InChI

InChI=1S/C11H10N2O3/c1-7-8(2)13(16)11-5-9(6-14)3-4-10(11)12(7)15/h3-6H,1-2H3

InChI Key

FVMYANIYKLKNMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C([N+](=O)C2=C(N1[O-])C=C(C=C2)C=O)C

Origin of Product

United States

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